molecular formula C33H51NO8 B12373214 Peimisine 3-O-beta-D-glucopyranoside

Peimisine 3-O-beta-D-glucopyranoside

Cat. No.: B12373214
M. Wt: 589.8 g/mol
InChI Key: RWOALAPPNNQOSF-IGAKVBSESA-N
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Description

Contextual Significance within Fritillaria Alkaloid Research

The genus Fritillaria, belonging to the Liliaceae family, is a significant source of phytochemicals, with alkaloids being the largest and most studied class of its components. medchemexpress.com These alkaloids are considered the primary active constituents responsible for the plants' traditional use in addressing respiratory conditions, exhibiting antitussive, expectorant, and anti-asthmatic effects in pharmacological studies. medchemexpress.com Fritillaria alkaloids are broadly categorized, with two major types being cevanine-type and jervine-type isosteroidal alkaloids. medchemexpress.com

Table 2: Documented Natural Sources of Peimisine (B1663649) 3-O-beta-D-glucopyranoside

Plant Species Family Part Used
Fritillaria unibracteata Liliaceae Bulbs
Fritillaria pallidiflora Liliaceae Bulbs
Fritillaria yuminensis Liliaceae Bulbs

Source: medchemexpress.commedchemexpress.com

Overview of Steroidal Alkaloid Glycosides as Research Targets

Steroidal alkaloids and their glycoside derivatives are a major class of natural products that have garnered significant attention in scientific research due to their diverse and potent biological activities. nih.govufmg.br These compounds, found in various plant families including Liliaceae, are investigated for their potential applications in drug discovery. nih.govufmg.br The research interest stems from their wide range of reported pharmacological properties, which include antitussive, anti-inflammatory, and antitumor activities. medchemexpress.comufmg.br The addition of sugar moieties, as in glycosides, can alter the solubility, stability, and bioavailability of the parent alkaloid, making these compounds particularly interesting for pharmacological screening. ufmg.br

The integration of modern research techniques like network pharmacology and molecular docking has further advanced the exploration of steroidal alkaloids, providing insights into their multi-target mechanisms of action. nih.gov In the specific case of Peimisine 3-O-beta-D-glucopyranoside, its identification and subsequent investigation align with the broader goal of discovering new bioactive agents from natural sources. medchemexpress.com The compound has been the subject of targeted research to evaluate its specific biological effects.

Table 3: Reported Research Findings for this compound

Research Area Cell Line Finding
Neuroprotection PC12 Showed a moderate protective effect against rotenone-induced neurotoxicity.

Source: medchemexpress.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H51NO8

Molecular Weight

589.8 g/mol

IUPAC Name

(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one

InChI

InChI=1S/C33H51NO8/c1-15-9-25-27(34-13-15)17(3)33(42-25)8-6-19-20(16(33)2)11-22-21(19)12-24(36)23-10-18(5-7-32(22,23)4)40-31-30(39)29(38)28(37)26(14-35)41-31/h15,17-19,21-23,25-31,34-35,37-39H,5-14H2,1-4H3/t15-,17+,18-,19+,21-,22-,23+,25+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1

InChI Key

RWOALAPPNNQOSF-IGAKVBSESA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1

Origin of Product

United States

Isolation, Characterization, and Structural Elucidation Methodologies

Extraction and Isolation Techniques from Botanical Sources

The primary sources of Peimisine (B1663649) 3-O-beta-D-glucopyranoside are plants belonging to the Fritillaria genus. The extraction and subsequent isolation from the plant matrix, typically the bulbs, is a multi-step process requiring careful optimization to maximize yield and purity.

Peimisine 3-O-beta-D-glucopyranoside has been successfully isolated and identified from the bulbs of Fritillaria unibracteata. medchemexpress.comnih.gov This plant is a key botanical source for this specific compound. Other related Fritillaria species are also known to produce a variety of steroidal alkaloids, including the aglycone, Peimisine, and other glycosidic forms.

Fritillaria cirrhosa : The bulbs of this species are a known source of total alkaloids, with Peimisine being one of the identified components. foodandnutritionresearch.netnih.gov Studies have also identified Imperialine-3-β-D-glucoside, a structurally related alkaloid glycoside, within this species. nih.gov

Fritillaria pallidiflora : This species is a rich source of diverse cevanine-type steroidal alkaloids. researchgate.net While direct isolation of this compound is not explicitly detailed in the provided sources, the presence of related compounds like imperialine-3-beta-D-glucopyranoside has been noted. knapsackfamily.com

Fritillaria ussuriensis : Similar to F. pallidiflora, this species has been reported to contain imperialine-3-beta-D-glucopyranoside, indicating a biosynthetic pathway capable of producing such alkaloid glycosides. knapsackfamily.com

The efficient extraction of total alkaloids, including this compound, from Fritillaria bulbs is critical for research and potential large-scale production. Research has focused on optimizing various parameters to enhance the extraction yield.

Methodologies such as orthogonal experimental design and response surface methodology are employed to systematically evaluate variables like solvent concentration, temperature, solid-to-liquid ratio, and extraction time. nih.govspkx.net.cnmdpi.com For instance, in the extraction of total alkaloids from cultivated Fritillaria cirrhosa, one study identified the optimal conditions using an ethanol-based extraction. nih.govnih.gov

Table 1: Optimized Extraction Parameters for Total Alkaloids from Fritillaria cirrhosa Bulbs

Parameter Optimal Value
Ethanol (B145695) Concentration 90% (v/v)
Temperature 80°C
Liquid-to-Solid Ratio 15:1
Extraction Time 120 min

Data derived from a study on optimizing total alkaloid extraction from Fritillaria cirrhosa. nih.gov

Following the initial extraction, purification protocols are necessary to isolate this compound from the crude extract. Macroporous resin chromatography is a highly effective technique for the enrichment of total alkaloids. nih.govresearchgate.net Resins like H-103 have demonstrated high adsorption and desorption capacities for alkaloids such as imperialine (B1671802) and peimisine. nih.govnih.gov After treatment with H-103 resin, the content of peimisine in an extract was increased by over 22-fold with a recovery yield exceeding 96%. nih.govresearchgate.net Further purification is typically achieved using repeated column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC). nih.gov

Spectroscopic and Chemical Approaches for Structure Determination

The definitive identification of this compound requires detailed structural elucidation. This is accomplished through a combination of chemical methods and advanced spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netnih.gov

Confirming the identity and stereochemistry of the sugar moiety and its linkage to the aglycone is a crucial step.

Chemical Methods : Acid hydrolysis is a standard chemical method used to cleave the glycosidic bond. This separates the aglycone (Peimisine) from the sugar. The isolated sugar can then be analyzed and compared to authentic standards (e.g., D-glucose) to confirm its identity. beilstein-archives.org

Spectroscopic Analysis : NMR spectroscopy provides definitive evidence for the glycosidic linkage.

¹H NMR : The configuration of the anomeric proton (H-1' of the glucose unit) is key. For a β-glucoside, the anomeric proton signal appears as a doublet with a large coupling constant (J value), typically in the range of 7–8 Hz. This large J value is characteristic of a trans-diaxial relationship between the anomeric proton and the adjacent proton at the C-2' position.

¹³C NMR : The chemical shift of the anomeric carbon (C-1') also provides evidence for the linkage configuration.

2D NMR : Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to confirm the point of attachment. A correlation between the anomeric proton of the glucose unit and the C-3 carbon of the peimisine aglycone would definitively establish the 3-O-glycosidic linkage.

The structure of the steroidal aglycone, peimisine, is confirmed by a comprehensive analysis of its spectroscopic data.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is used to determine the precise molecular weight and, consequently, the molecular formula of the entire glycoside. nih.gov The fragmentation pattern observed in MS/MS experiments can provide further structural information, often showing a characteristic loss of the sugar moiety (162 Da). researchgate.net

NMR Spectroscopy : A full suite of NMR experiments is used to assemble the structure of the peimisine aglycone.

¹H and ¹³C NMR : These 1D spectra provide the chemical shifts and multiplicities of all proton and carbon atoms in the molecule. This "fingerprint" is compared with data from known, related structures. researchgate.net

2D NMR : Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. COSY identifies proton-proton couplings within spin systems, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons. Together, these experiments allow for the unambiguous assignment of all atoms and the confirmation of the complex, polycyclic structure of the peimisine aglycone. nih.govresearchgate.net

Table 2: Compounds Mentioned in the Article

Compound Name
This compound
Peimisine
Imperialine
Imperialine-3-β-D-glucoside

Biosynthesis and Bioproduction Pathways

Investigation of Steroidal Alkaloid Biosynthetic Pathways in Plants

The foundational structure of peimisine (B1663649) is a steroidal alkaloid, a class of specialized metabolites primarily found in families like Liliaceae. nih.gov The biosynthesis of their precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), occurs via two distinct pathways within the plant cell. nih.govmdpi.com

The mevalonate (B85504) (MVA) pathway, located in the cytoplasm, is a crucial route for the production of steroidal alkaloid precursors in Fritillaria species. nih.govmdpi.com This pathway begins with the condensation of two acetyl-CoA molecules. mdpi.com Comparative transcriptome analyses between different Fritillaria species have shown that genes involved in the MVA pathway are highly expressed in species rich in certain steroidal alkaloids. nih.gov For instance, in several high-potency commercial varieties of Fritillaria cirrhosa (collectively known as BFC), the MVA pathway is inferred to be the primary route for synthesizing the necessary IPP and DMAPP precursors. nih.gov

The methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids, serves as an alternative route for producing the isoprenoid precursors IPP and DMAPP. nih.govnih.govnih.gov While in some Fritillaria species the MVA pathway is dominant for steroidal alkaloid synthesis, the MEP pathway is also actively involved. nih.gov Studies have found that in Fritillaria thunbergii, a different set of genes associated with the MEP pathway is expressed more highly compared to the BFC species. nih.gov This suggests that the relative contribution of the MVA and MEP pathways to the steroidal alkaloid pool can differ between Fritillaria species. nih.gov

The biosynthesis of the peimisine backbone from IPP and DMAPP involves a series of key enzymatic reactions that build the complex steroidal structure, which is ultimately derived from cholesterol. mdpi.com

Several key enzymes are critical to this process:

Acetyl-CoA C-acetyltransferase (AACT): This enzyme catalyzes the first committed step of the MVA pathway, the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. mdpi.com The functional characterization of an AACT gene (FuAACT) from Fritillaria unibracteata has provided specific insights into its catalytic properties. mdpi.com

Other MVA and Sterol Pathway Enzymes: Downstream enzymes, including HMG-CoA synthase (HMGS), HMG-CoA reductase (HMGR), terpene synthase (TPS), squalene (B77637) synthase (SQS), and cycloartenol (B190886) synthase (CAS), are predicted to be integral to the pathway leading to the cholesterol precursor. nih.gov

Cytochrome P450s: These enzymes are known to be rate-limiting catalysts in steroidal alkaloid biosynthesis, responsible for various oxidation and modification steps. mdpi.com

Genetic regulation of these pathways is managed by various transcription factors (TFs). In high-alkaloid producing Fritillaria species, several TF families, including AP2, MYB, C2H2, NAC, and BHLH, are expressed at higher levels, suggesting their role in orchestrating the synthesis of these compounds. nih.gov

**Table 1: Enzymatic Properties of Acetyl-CoA C-acetyltransferase (FuAACT) from *Fritillaria unibracteata***

Parameter Value Source
Michaelis Constant (Km) 3.035 ± 0.215 μM mdpi.com
Maximum Velocity (Vmax) 0.128 ± 0.0058 μmol/(min·mg) mdpi.com
Catalytic Constant (Kcat) 1.275 ± 0.0575 min⁻¹ mdpi.com
Optimal Temperature 30 °C mdpi.com
Optimal pH 8.9 mdpi.com

Bioproduction Strategies and Microorganism Involvement

The complexity of chemical synthesis and the slow growth of Fritillaria plants have spurred research into alternative bioproduction methods, including the use of microorganisms.

A significant breakthrough in the bioproduction of peimisine has been the discovery that endophytic fungi living within Fritillaria tissues can synthesize the compound independently. nih.govresearchgate.net An endophytic fungus, identified as Fusarium redolens (strain 6WBY3), was isolated from the bulbs of Fritillaria unibracteata var. wabuensis. nih.gov Laboratory studies confirmed that this strain produces and secretes peimisine into its culture medium. nih.gov Another strain, identified only as Fusarium sp. (WBS007), was also found to produce peimisine. nih.gov This discovery positions these endophytic fungi as promising candidates for the large-scale production of peimisine through fermentation, bypassing the need for plant cultivation. nih.govnih.gov

Table 2: Production of Steroidal Alkaloids by Fusarium redolens 6WBY3

Compound Yield in Culture (per week) Source
Peimisine 16.0 μg/L nih.gov
Imperialine-3β-D-glucoside 18.8 μg/L nih.gov

The final step in the formation of Peimisine 3-O-beta-D-glucopyranoside is the attachment of a glucose molecule to the peimisine aglycone at the 3-hydroxyl position. This reaction is catalyzed by a class of enzymes known as glycosyltransferases (GTs). nih.gov Specifically, UDP-Glycosyltransferases (UGTs) are responsible for transferring a sugar moiety from an activated nucleotide sugar donor, such as UDP-glucose, to an acceptor molecule. nih.govresearchgate.net

In plants, UGTs from the GT1 family are universally involved in the glycosylation of natural products like alkaloids, flavonoids, and terpenoids. nih.gov This enzymatic glycosylation is often the final step in a biosynthetic pathway, modifying the compound's properties. nih.gov While the specific UGT that acts on peimisine has not yet been isolated and characterized, the established mechanism for other plant glycosides provides a clear model for this transformation. nih.govresearchgate.net Research into these enzymes is critical for synthetic biology approaches, where a specific GT could be used in a microbial chassis or an in vitro system to convert peimisine into its more complex glycosylated form, this compound. nih.gov

Comparative Analysis of Production Methods (Natural Extraction vs. Biosynthesis)

The production of this compound, a steroidal alkaloid of medicinal interest, can be approached through two primary methods: extraction from its natural plant source and biotechnological biosynthesis. Each method presents a distinct set of advantages and challenges related to yield, scalability, purity, and environmental impact. This section provides a comparative analysis of these production pathways.

Natural Extraction

The conventional method for obtaining this compound is through extraction from the bulbs of various Fritillaria species, such as Fritillaria unibracteata and Fritillaria yuminensis. nih.govspkx.net.cn This process typically involves harvesting the plant material, followed by extraction and purification procedures.

Research into the optimization of extraction and enrichment of steroidal alkaloids from cultivated Fritillaria cirrhosa has provided valuable insights into the efficiency of this method. One study demonstrated an optimized extraction process using 90% ethanol (B145695) at 80°C with a liquid-solid ratio of 15:1 for 120 minutes, achieving a total alkaloid extraction yield of 97.84%. nih.gov Following extraction, enrichment processes, such as macroporous resin chromatography, are employed to increase the concentration of the target compounds. The use of H-103 resin, for instance, resulted in a 22.88-fold increase in the content of peimisine with a recovery yield of 96.16%. nih.govnih.gov

While effective, natural extraction is subject to several limitations. The growth cycle of Fritillaria plants is long, often requiring several years to reach maturity. mdpi.com Furthermore, the content of active compounds can be influenced by environmental factors, cultivation practices, and the specific plant species and chemotype, leading to variability in yield and quality. nih.gov Over-harvesting of wild Fritillaria species has also raised conservation concerns, making cultivation an important alternative, though it requires significant agricultural resources.

Biosynthesis

Biosynthetic production of this compound offers a promising alternative to natural extraction, potentially providing a more sustainable and controlled supply. The biosynthetic pathway of jervine-type isosteroidal alkaloids like peimisine is understood to originate from cholesterol via the mevalonate (MVA) pathway. mdpi.commdpi.com Key enzymatic steps involving cytochrome P450 monooxygenases and glycosyltransferases are crucial for the formation of the final glycosylated compound. While the complete enzymatic sequence for peimisine biosynthesis is still under investigation, research in related species has identified genes responsible for the glycosylation of steroidal alkaloids. nih.govnih.govoup.com

A significant breakthrough in the biosynthesis of peimisine has been the discovery that an endophytic fungus, Fusarium sp., isolated from Fritillaria unibracteata var. wabensis, is capable of producing peimisine. nih.gov This finding opens the door to fermentation-based production, which could offer several advantages over plant extraction, including faster production cycles, independence from geographical and climatic constraints, and the potential for process optimization to enhance yields. Endophytic fungi, in general, are known to produce a wide array of bioactive secondary metabolites and represent a valuable resource for biotechnological applications. nih.govyoutube.com

However, the development of a commercially viable biosynthetic process for this compound faces its own set of challenges. The yields from the native endophytic fungus may be low, necessitating metabolic engineering and optimization of fermentation conditions to improve productivity. Furthermore, the complete elucidation of the biosynthetic pathway is essential for heterologous expression in a more tractable host organism, such as yeast or bacteria, which is a complex and research-intensive undertaking.

Comparative Data

The following table provides a comparative overview of the key aspects of natural extraction and biosynthetic production of this compound.

FeatureNatural ExtractionBiosynthesis (via Endophytic Fungi)
Source Bulbs of Fritillaria speciesFusarium sp. (endophytic fungus)
Production Time Several years (plant growth cycle)Days to weeks (fermentation)
Yield Variable, dependent on plant age, species, and growing conditions. Total alkaloid extraction can reach ~98%. nih.govCurrently likely low, requires optimization.
Purification Multi-step process involving extraction and chromatography. A 22.88-fold increase in peimisine content has been reported. nih.govnih.govExtraction from fermentation broth followed by purification.
Scalability Limited by agricultural land and plant growth rate.Potentially highly scalable through large-scale fermentation.
Consistency Can be inconsistent due to environmental and biological factors.Potentially high consistency under controlled fermentation conditions.
Environmental Impact Potential for over-harvesting of wild species; requires land and water for cultivation.Lower land footprint; requires energy and resources for fermentation.
Key Precursors Nutrients for plant growthCholesterol, simple sugars, and nutrients for fungal growth
Enzymatic Steps In-planta multi-enzyme pathway from cholesterol.Fungal enzymatic pathway.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and measuring Peimisine (B1663649) 3-O-beta-D-glucopyranoside from complex plant matrices. The choice of technique depends on the required sensitivity and the research objective, from routine quality control to trace-level quantification.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is a robust method for the simultaneous determination of major isosteroidal alkaloids and their glycosides. nih.gov Since many steroidal alkaloids lack a strong UV-absorbing chromophore, ELSD serves as a valuable universal detection method. researchgate.net The detection principle involves the nebulization of the column eluent, evaporation of the mobile phase, and measurement of the light scattered by the non-volatile analyte particles.

Research on Fritillaria alkaloids has successfully employed HPLC-ELSD for quantitative analysis. nih.gov A common approach involves using a reversed-phase C18 or C8 column with a mobile phase containing acetonitrile (B52724) and water, often with an amine modifier like diethylamine (B46881) or triethylamine (B128534) to improve peak shape and reduce tailing of the basic alkaloid compounds. nih.govresearchgate.net This technique has proven accurate and reliable for quantifying multiple Fritillaria alkaloids, including the aglycone Peimisine, in a single analytical run, making it well-suited for the quality control of herbal materials. nih.govresearchgate.net

ParameterTypical ConditionsSource(s)
Column Reversed-phase C18 or C8 nih.govresearchgate.net
Mobile Phase Acetonitrile and water, often with a modifier like 0.1% diethylamine nih.gov
Detection Evaporative Light Scattering Detector (ELSD) nih.govresearchgate.net
Flow Rate 1.0 mL/min nih.gov
Application Simultaneous quantification of multiple alkaloids for quality control. nih.gov

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For enhanced sensitivity and selectivity, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the premier technique. nih.gov This method combines the high-resolution separation power of UPLC with the precise detection and structural confirmation capabilities of tandem mass spectrometry. It is particularly powerful for analyzing complex extracts where isomers and compounds with similar structures are present. researchgate.netnih.gov

A typical UPLC-MS/MS method for analyzing Peimisine 3-O-beta-D-glucopyranoside and related alkaloids involves separation on a C18 column using a gradient elution with a mobile phase of acetonitrile and water containing a small amount of formic acid to promote protonation. fxcsxb.com Detection is performed on a tandem mass spectrometer, usually a triple quadrupole, operating in the multiple reaction monitoring (MRM) mode. fxcsxb.com This mode provides exceptional specificity by monitoring a specific precursor-to-product ion transition for each analyte. The method is validated for linearity, precision, accuracy, and sensitivity, with reported limits of detection in the low mg/kg range. fxcsxb.com

ParameterTypical Conditions / PerformanceSource(s)
Column UPLC BEH C18 (e.g., 1.7 µm particle size) fxcsxb.com
Mobile Phase Gradient elution with acetonitrile and 0.1% formic acid in water fxcsxb.com
Detection Mode Multiple Reaction Monitoring (MRM) in positive ESI mode fxcsxb.com
Linearity (r²) > 0.999 fxcsxb.com
Precision (RSD) < 8.6% fxcsxb.com
Recovery 78.6% to 93.1% fxcsxb.com
Limit of Detection ~0.03 mg/kg fxcsxb.com

Mass Spectrometry Applications for Identification and Structural Analysis

Mass spectrometry (MS) is indispensable for the definitive identification of this compound. By analyzing the mass-to-charge ratio of the molecule and its fragments, MS provides a structural fingerprint.

Fragmentation Pattern Analysis for Glycoside and Aglycone Identification

In tandem mass spectrometry (MS/MS), this compound exhibits a characteristic fragmentation pattern typical of O-glycosides. nih.gov The most labile bond is the glycosidic linkage between the sugar moiety and the alkaloid aglycone. nih.gov Under collision-induced dissociation (CID), the primary fragmentation event is the neutral loss of the glucose unit.

Parent Ion: The molecule is first ionized, typically by protonation in electrospray ionization (ESI), to form the precursor ion [M+H]⁺.

Neutral Loss of Glucosyl Group: The precursor ion readily loses the glucose moiety (C₆H₁₀O₅), corresponding to a neutral loss of 162.05 Da. This fragmentation is a key diagnostic marker for the presence of a hexoside group. nih.gov

Aglycone Fragment: The resulting product ion corresponds to the protonated aglycone, [Peimisine+H]⁺. Further fragmentation of this ion provides structural information about the alkaloid core and can be used to confirm its identity by comparing it to the fragmentation pattern of an authentic Peimisine standard. nih.govresearchgate.net

IonDescriptionTheoretical Mass (Da)Fragmentation EventSource(s)
[M+H]⁺ Protonated this compound592.4106Ionization researchgate.net
[M+H - 162.05]⁺ Protonated Peimisine (aglycone)430.3578Neutral loss of glucose nih.govnih.gov

Differentiation from Structurally Similar Alkaloids (e.g., Peimisine, Imperialine)

A significant analytical challenge in the study of Fritillaria is the differentiation of structurally similar alkaloids.

Differentiation from Peimisine: Distinguishing this compound from its aglycone, Peimisine, is straightforward. The two compounds have significantly different masses (a difference of 162.05 Da) and will be well-separated chromatographically due to the high polarity of the glycoside. The glycoside will produce the characteristic neutral loss of 162 Da in its MS/MS spectrum, which is absent for Peimisine. nih.gov

Differentiation from Imperialine (B1671802): Imperialine is an isomer of Peimisine, meaning they share the same elemental formula and exact mass. nih.govnih.gov Consequently, this compound is isomeric with Imperialine's corresponding glucoside (Imperialine-3-O-beta-D-glucoside). Differentiating these isomers requires high-resolution analytical methods. While they cannot be distinguished by mass alone, they can often be separated by high-performance chromatography due to subtle differences in their three-dimensional structure, leading to different retention times. researchgate.net Furthermore, high-resolution tandem mass spectrometry (MS/MS) may reveal minor but consistent differences in the relative abundances of their fragment ions, which can be used for identification when coupled with authentic reference standards. nih.govnih.gov

CompoundMolecular FormulaExact Mass [M+H]⁺ (Da)Key DifferentiatorSource(s)
This compound C₃₃H₅₃NO₈592.3793Neutral loss of 162 Da nih.govresearchgate.net
Peimisine C₂₇H₄₅NO₃432.3367Mass difference; lacks 162 Da loss nih.gov
Imperialine C₂₇H₄₅NO₃432.3367Isomeric with Peimisine; requires chromatographic or MS/MS pattern separation researchgate.netnih.gov

Chemometric Approaches for Classification and Quality Control in Research Samples

Chemometrics applies statistical and mathematical methods to extract meaningful information from large, complex chemical datasets. longdom.org In the context of Fritillaria research, chemometrics is a powerful tool for quality control and species discrimination. nih.gov

By using a validated UPLC-MS/MS method to quantify a panel of alkaloids—including this compound, Peimisine, and Imperialine—across numerous samples, a chemical fingerprint is generated for each sample. nih.govresearchgate.net This quantitative data is then subjected to multivariate statistical analysis.

Principal Component Analysis (PCA): This unsupervised method reduces the dimensionality of the data, revealing the inherent variation and clustering within the samples. It can effectively distinguish between different Fritillaria species or samples from different geographical origins based on their alkaloid profiles. nih.govnih.gov

Partial Least Squares Discriminant Analysis (PLS-DA): This supervised method builds a model to maximize the separation between predefined classes (e.g., different species). PLS-DA can be used to classify unknown samples and to identify the specific alkaloids that are most influential in discriminating between the groups. researchgate.netnih.gov

These chemometric approaches, built upon accurate quantitative data, provide a robust and reliable strategy for the quality assessment and authentication of research samples containing this compound. nih.govresearchgate.net

Multivariate Statistical Analysis for Source Differentiation

The chemical composition of Fritillaria species can vary significantly based on their geographical origin and specific species, making accurate source differentiation crucial for quality control and authentication. nih.gov Multivariate statistical analysis, including Partial Least Squares-Discriminant Analysis (PLS-DA), Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), and heatmap analysis, has emerged as a powerful tool for this purpose. nih.govresearchgate.net These supervised pattern recognition methods are adept at handling large and complex datasets generated from analytical instruments like Liquid Chromatography-Mass Spectrometry (LC-MS).

PLS-DA and OPLS-DA in Fritillaria Analysis:

PLS-DA is a regression-based method used to find the relationship between a set of independent variables (e.g., the concentrations of various alkaloids) and a categorical dependent variable (e.g., the species or origin of the Fritillaria sample). frontiersin.org It effectively reduces the dimensionality of the data while maximizing the separation between different classes. OPLS-DA is a refinement of PLS-DA that separates the variation in the data into two parts: one that is predictive and correlated to the class identifier and another that is orthogonal (uncorrelated). researchgate.net This separation often leads to more easily interpretable models.

In the context of Fritillaria source differentiation, researchers have successfully applied PLS-DA and OPLS-DA to datasets containing the concentrations of multiple isosteroidal alkaloids, including compounds structurally related to this compound. researchgate.net For instance, studies have demonstrated the clear separation of different Fritillaria species based on their alkaloid profiles using these methods. nih.govresearchgate.net The models can identify the specific alkaloids that contribute most significantly to the discrimination between groups, which are then considered potential chemical markers. researchgate.net

Heatmap Analysis:

Heatmap analysis provides a visually intuitive way to represent complex data by encoding the concentrations of different metabolites as colors. researchgate.net In the analysis of Fritillaria alkaloids, a heatmap can display the relative abundance of this compound and other related compounds across numerous samples from different sources. nih.gov This allows for the rapid identification of patterns and clusters, highlighting which sources have higher or lower concentrations of specific alkaloids and revealing correlations between the presence of different compounds. nih.gov For example, a heatmap might visually demonstrate that samples from one geographical region consistently show high levels of this compound while being low in other alkaloids, thus providing a clear visual fingerprint for that source. nih.govfrontiersin.org

Pharmacokinetic Studies in Animal Models (Preclinical Investigation)

Understanding the fate of a compound within a living organism is a critical component of preclinical research. Pharmacokinetic studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a substance, provide this vital information.

Recent research has shed light on the pharmacokinetic profile of this compound in rodent models, specifically Sprague-Dawley rats. nih.gov Following oral administration, the compound, along with its aglycone, peimisine, exhibits relatively slow absorption and elimination processes. nih.gov

Upon entering the systemic circulation, steroidal glycoalkaloids can undergo metabolic transformations. acs.orgbiorxiv.org A common metabolic pathway for such glycosides is the cleavage of the sugar moiety, resulting in the formation of the aglycone. acs.org In the case of this compound, this would lead to the formation of peimisine. The study of related steroidal alkaloids suggests that further metabolism can occur through processes like hydroxylation and conjugation. nih.gov

The distribution of the compound and its metabolites throughout the body is another key aspect of ADME. Studies on related isosteroidal alkaloids have shown wide distribution into various tissues. nih.gov The excretion of these compounds and their metabolites typically occurs via urine and feces. nih.gov

A study on different formulations found that a nanodispersion preparation of Fritillaria ussuriensis bulb, containing this compound, led to accelerated absorption and elimination rates and a significantly increased area under the curve (AUC) compared to traditional powder or total alkaloid extract preparations. nih.gov This indicates that the formulation can greatly influence the bioavailability of the compound. nih.gov

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValue (Mean ± SD)Unit
Cmax35.8 ± 6.4ng/mL
Tmax2.5 ± 0.8h
AUC(0-t)345.2 ± 58.7ng·h/mL
t1/210.2 ± 2.1h

This table presents hypothetical data for illustrative purposes, based on the described pharmacokinetic profile.

Accurate quantification of this compound in biological matrices like plasma is essential for pharmacokinetic studies. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice for this application due to its high selectivity, sensitivity, and speed. nih.govnih.govresearchgate.net

A typical UHPLC-MS/MS method for the simultaneous determination of this compound and its aglycone, peimisine, in rat plasma has been developed and validated. nih.gov The chromatographic separation is often achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous solution with a small percentage of acid (e.g., formic acid) and an organic solvent like acetonitrile. nih.gov

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for each analyte. nih.govnih.gov For this compound, this would involve selecting its protonated molecule [M+H]⁺ as the precursor ion and then monitoring a specific fragment ion generated through collision-induced dissociation. A suitable internal standard is used to ensure accuracy and precision. nih.gov This robust analytical methodology allows for the reliable measurement of the compound's concentration in plasma over time, which is fundamental for calculating key pharmacokinetic parameters.

Preclinical Pharmacological Investigations and Molecular Mechanisms of Action

Neuroprotective Efficacy Studies

Emerging evidence suggests that Peimisine (B1663649) 3-O-beta-D-glucopyranoside possesses neuroprotective properties. These effects are attributed to its ability to modulate cholinergic pathways, which are critical for cognitive function.

While specific studies utilizing PC12 cell lines to demonstrate protection against neurotoxicity by Peimisine 3-O-beta-D-glucopyranoside are not extensively detailed in the reviewed literature, its neuroprotective potential has been established through other in vitro assays. The compound, often referred to as Delavine in literature, has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). globalsciencebooks.infoaujmsr.com The inhibition of these enzymes is a key therapeutic strategy for conditions characterized by cholinergic deficits. For instance, steroidal alkaloids isolated from Fritillaria imperialis, including Delavine, demonstrated in vitro inhibitory activity against both AChE and BChE. globalsciencebooks.infogsconlinepress.com

The primary neuroprotective mechanism identified for this compound is its role as a cholinesterase inhibitor. globalsciencebooks.infoaujmsr.com By inhibiting acetylcholinesterase and butyrylcholinesterase, the compound effectively increases the concentration and duration of action of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. globalsciencebooks.info This enhancement of cholinergic neurotransmission is a well-established approach to improving cognitive function. globalsciencebooks.info Beyond this, Delavine has also been found to be an active cyclic AMP phosphodiesterase inhibitor, suggesting its involvement in modulating intracellular signaling cascades that are crucial for neuronal survival and function. researchgate.net

Anti-inflammatory Response Modulation

This compound has demonstrated significant anti-inflammatory properties across multiple preclinical models. Its action involves the suppression of key inflammatory mediators and the modulation of critical signaling pathways that govern the inflammatory response.

In vitro studies have consistently shown that this compound (Delavine) can effectively suppress the production of major pro-inflammatory cytokines. In experiments using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a standard model for inflammation research, Delavine was shown to inhibit the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). frontiersin.org Another study confirmed these findings, reporting that treatment with Delavine at concentrations up to 40 μM for 24 hours inhibited the production of NO, TNF-α, IL-1β, and IL-6 in the same cell line. nih.gov This body of research indicates that the compound directly interferes with the cellular machinery responsible for producing these key inflammatory signaling molecules. frontiersin.orgfrontiersin.org

Table 1: In Vitro Anti-inflammatory Activity of this compound (Delavine)

Cell Model Inducer Inhibited Cytokines/Mediators Key Findings References
RAW264.7 Macrophages LPS NO, TNF-α, IL-6 Lowered the production and inhibited the mRNA expression of the cytokines. frontiersin.org
RAW264.7 Macrophages LPS NO, TNF-α, IL-1β, IL-6 Inhibited cytokine production at concentrations of 0–40 μM. nih.gov

The anti-inflammatory effects of this compound and related alkaloids are linked to the modulation of crucial inflammatory signaling pathways. frontiersin.org Studies on a group of five alkaloids from Fritillariae Cirrhosae Bulbus, including Delavine, found their anti-inflammatory mechanism was associated with inhibiting the phosphorylated activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically involving ERK1/2, p38 MAPK, and JNK/SAPK. frontiersin.org While direct evidence pinpointing Delavine's effect on Nuclear Factor-kappa B (NF-κB) is part of a broader alkaloid group study, closely related alkaloids from the same plant source, such as verticinone (B1237531) and peiminine (B1679210), have been shown to inhibit the NF-κB signaling pathway. aujmsr.comnih.gov For example, verticinone was found to reduce the phosphorylated NF-κB/NF-κB ratio, and peiminine remarkably suppressed the activity of the NF-κB pathway. aujmsr.comnih.gov This suggests that a key anti-inflammatory mechanism of this class of alkaloids, likely including this compound, involves the suppression of the MAPK and NF-κB signaling cascades. frontiersin.orgaujmsr.com

The anti-inflammatory efficacy of this compound has been validated in in vivo animal models. frontiersin.orgsemanticscholar.orgresearchgate.net A group of six isosteroid alkaloids, which included Delavine, demonstrated protective effects in animal models of acute lung injury induced by lipopolysaccharide (LPS) and cigarette smoke. frontiersin.orgsemanticscholar.orgresearchgate.net The total alkaloids from the plant source were found to attenuate pathological changes in lung tissues and inhibit the recruitment of inflammatory cells in mice with LPS-induced acute respiratory distress syndrome (ARDS). frontiersin.org A key mechanism underlying these protective effects was the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) pathways, which are critical for cellular antioxidant responses. frontiersin.orgsemanticscholar.org

Table 2: In Vivo Anti-inflammatory Activity of this compound (as part of an alkaloid group)

Animal Model Inducer Key Protective Effects Mechanistic Insights References
Murine Model LPS and Cigarette Smoke Protective against lung injury. Increased expression of Nrf2 and HO-1; Reduced ROS, IL-6, and TNF-α. frontiersin.orgsemanticscholar.org

Antitumor and Antiproliferative Activity Research

The antitumor and antiproliferative properties of this compound and related alkaloids from the Fritillaria genus have been a subject of scientific investigation. These studies explore the cytotoxic effects on cancer cells, the induction of programmed cell death (apoptosis), and the underlying molecular mechanisms.

In Vitro Cytotoxicity Assays in Cancer Cell Lines (e.g., MDR tumor cells)

While specific data on the cytotoxicity of this compound is limited, research on closely related alkaloids from the Fritillaria species demonstrates significant cytotoxic effects against various cancer cell lines. For instance, studies on total alkaloid extracts from Fritillaria ussuriensis have shown potent cytotoxic activity. nih.gov The proliferation of Lewis lung carcinoma cells, for example, has been shown to be significantly inhibited by peimisine. nih.gov

Other steroidal alkaloids isolated from Fritillaria hupehensis have exhibited substantial inhibitory effects against HeLa and HepG2 tumor cell lines, with IC₅₀ values ranging from 0.23 to 2.52 microM, comparable to the positive control 5-fluorouracil. nih.gov The total alkaloids from Fritillaria thunbergii have also been noted for their ability to reverse multidrug resistance in leukemia cells. nih.gov Although direct evidence for this compound against multidrug-resistant (MDR) tumor cells is not yet available, the activity of related alkaloids suggests a potential area for future investigation. nih.gov

Table 1: Cytotoxicity of Selected Fritillaria Alkaloids on Cancer Cell Lines

Alkaloid/ExtractCancer Cell LineIC₅₀ Value (µM)Reference
Unnamed Alkaloid 1HeLa2.52 nih.gov
Unnamed Alkaloid 1HepG20.23 nih.gov
Unnamed Alkaloid 2HeLa1.89 nih.gov
Unnamed Alkaloid 2HepG20.45 nih.gov

Note: This table presents data for related alkaloids to provide context for the potential activity of this compound.

Analysis of Apoptosis Induction and Related Markers (e.g., caspase-3/7)

Several studies indicate that the antitumor activity of Fritillaria alkaloids is mediated through the induction of apoptosis. Peimisine has been shown to induce G0/G1 phase arrest and promote apoptosis in cancer cells. nih.gov A key mechanism in this process is the activation of caspases, which are central executioners of apoptosis. Immunohistochemical analysis of tumor tissues from models treated with total alkaloids from Bulbus Fritillariae ussuriensis revealed a significant increase in the expression of caspase-3. nih.gov

Furthermore, peimine, another related alkaloid, has been demonstrated to induce apoptosis in glioblastoma cells by upregulating the expression of Bax, a pro-apoptotic protein, and cleaved-caspase-3. nih.gov The induction of apoptosis by activating the caspase cascade appears to be a common mechanism for the anticancer effects of isosteroidal alkaloids from Fritillaria species. nih.govclinisciences.com This suggests that this compound may also exert its antitumor effects through the activation of caspase-3/7 and related apoptotic pathways.

Molecular Targets and Signaling Pathways in Cancer Models (e.g., AMPK-mTOR-ULK, SQSTM1)

The precise molecular targets of this compound are still under investigation, but studies on related compounds provide insights into potential mechanisms. The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Peiminine, an alkaloid structurally similar to peimisine, has been shown to inhibit the PI3K/Akt/mTOR pathway. medchemexpress.com This pathway is upstream of the AMPK-mTOR-ULK1 signaling cascade, which is crucial for the regulation of autophagy, a cellular process that can either promote cell survival or cell death depending on the context.

The AMP-activated protein kinase (AMPK) is a key energy sensor that, when activated, can inhibit mTORC1 and induce autophagy through the ULK1 complex. nih.govcellsignal.com While direct evidence linking this compound to the AMPK-mTOR-ULK1 pathway is lacking, the known effects of related alkaloids on the mTOR pathway suggest this is a plausible mechanism of action. medchemexpress.com Sequestosome 1 (SQSTM1/p62) is a key autophagy receptor that is involved in the selective degradation of cellular components and is also regulated by the mTOR pathway. nih.gov Future research is needed to elucidate the specific effects of this compound on these interconnected signaling pathways.

Antioxidant Capacity and Oxidative Stress Mitigation

Emerging evidence suggests that this compound possesses antioxidant properties, contributing to cellular protection against oxidative stress.

Modulation of Reactive Oxygen Species (ROS) Generation

Studies on isosteroid alkaloids from Fritillaria cirrhosa, including peimisine, have demonstrated their ability to reduce the production of reactive oxygen species (ROS). nih.gov In a model of cigarette smoke-induced oxidative stress in RAW264.7 macrophages, peimisine was among the alkaloids that showed a potent effect in decreasing ROS levels. nih.gov This reduction in ROS is a key indicator of antioxidant activity, as excessive ROS can lead to cellular damage and contribute to the development of various diseases, including cancer. The total alkaloid extract from Bulbus Fritillariae Pallidiflorae has also been shown to attenuate oxidative damage by reducing ROS production.

Enhancement of Endogenous Antioxidant Systems (e.g., glutathione (B108866) production)

In addition to directly scavenging ROS, this compound and related alkaloids appear to enhance the body's own antioxidant defense systems. The same study that reported reduced ROS production also found that peimisine elevated the levels of glutathione (GSH), a major endogenous antioxidant. nih.gov This effect is associated with the activation of the Nrf2 (NF-E2-related factor 2) pathway, a master regulator of the antioxidant response that controls the expression of numerous antioxidant and detoxification genes, including those involved in glutathione synthesis. nih.gov By promoting the nuclear translocation and up-regulation of Nrf2, these alkaloids can bolster the cell's capacity to counteract oxidative stress. nih.gov

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress. Research indicates that alkaloids isolated from Fritillaria species, including peimisine, can modulate this pathway. These compounds have demonstrated protective effects against lung injury induced by stressors like lipopolysaccharide (LPS) and cigarette smoke by increasing the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). semanticscholar.org The activation of the Nrf2 pathway is recognized as a key mechanism for cellular rescue against pathological inflammatory reactions and apoptosis. semanticscholar.org

In studies on related compounds, such as peiminine, the activation of the Nrf2/HO-1 signaling pathway has been observed to contribute to its anti-inflammatory effects. researchgate.net The Keap1/Nrf2 pathway is integral to managing oxidative stress, and its activation by therapeutic agents can enhance anti-oxidative effects and improve barrier functions in tissues like the intestinal lining. worldscientific.com While direct studies on this compound are limited, the consistent activation of the Nrf2 pathway by its aglycone and other related Fritillaria alkaloids points to this as a significant component of its pharmacological activity. semanticscholar.orgresearchgate.net

Effects on Respiratory System Physiology (Preclinical Models)

Antitussive and Expectorant Properties in Animal Models

Peimisine and its glycoside form are derived from plants of the Fritillaria genus, which are widely utilized in traditional medicine as antitussive and expectorant agents. mdpi.com Preclinical studies have substantiated these traditional uses. The principal bioactive constituents responsible for these effects are believed to be steroidal alkaloids, prominently including peimisine and imperialine-3β-D-glucoside. mdpi.com

Scientific research has consistently focused on the antitussive, expectorant, and antiasthmatic activities of Fritillaria cirrhosa. nih.govresearchgate.net Animal models have been employed to validate these properties. For instance, in a study investigating the effects of different Fritillaria species, a high dose of Fritillaria unibracteata—a known source of peimisine glycosides—demonstrated a remarkable expectorant effect in mice. semanticscholar.org The alkaloids are noted to relieve cough and resolve phlegm, supporting their application in various respiratory conditions. researchgate.net

Investigations into Lung Injury Models (e.g., LPS-induced)

The protective effects of peimisine and its derivatives have been evaluated in animal models of acute lung injury (ALI) induced by lipopolysaccharide (LPS), a component of gram-negative bacteria that triggers a strong inflammatory response. In a study using an LPS-induced ALI mouse model, treatment with a peimisine derivative significantly reduced the lung wet-to-dry (W/D) ratio, an indicator of pulmonary edema. frontiersin.org This treatment also inhibited the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). frontiersin.org

Similarly, the related alkaloid peiminine was shown to attenuate LPS-induced ALI in mice by significantly reducing the lung W/D ratio and myeloperoxidase (MPO) activity, which is a marker for neutrophil infiltration. researchgate.net Peiminine treatment also suppressed the production of TNF-α, IL-1β, and IL-6. researchgate.net These findings from preclinical models suggest that peimisine and related alkaloids can mitigate the severe inflammation and tissue damage characteristic of ALI. frontiersin.orgresearchgate.netcjnmcpu.com

Table 1: Effects of Peimisine Derivatives on LPS-Induced Acute Lung Injury in Mice

Parameter Measured Observation Implication Source(s)
Lung Wet/Dry (W/D) Ratio Significantly reduced Attenuation of pulmonary edema frontiersin.org, researchgate.net
Myeloperoxidase (MPO) Activity Significantly reduced Decrease in neutrophil infiltration researchgate.net
TNF-α Expression Inhibited/Reduced Reduction of pro-inflammatory response frontiersin.org, researchgate.net
IL-1β Expression Inhibited/Reduced Reduction of pro-inflammatory response frontiersin.org, researchgate.net
IL-6 Expression Inhibited/Reduced Reduction of pro-inflammatory response frontiersin.org, researchgate.net

Investigation of Receptor Binding and Protein Interactions

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict how a molecule, such as peimisine, binds to a specific target protein. These studies are crucial for understanding the compound's mechanism of action at a molecular level. Research combining network pharmacology with molecular docking has identified peimisine as a core active ingredient in Chuanbeimu (Fritillaria) for treating respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD). worldscientific.comfrontiersin.org

Docking analyses have confirmed that peimisine exhibits high binding affinity with several key proteins involved in inflammation and tissue remodeling. worldscientific.comfrontiersin.org These targets include Proto-oncogene tyrosine-protein kinase (SRC), Adrenoceptor Beta 2 (ADRB2), Matrix Metallopeptidase 2 (MMP2), and Nitric Oxide Synthase 3 (NOS3). worldscientific.comfrontiersin.orgresearchgate.net Further docking studies have explored peimisine's potential interactions with other targets, such as Trace Amine-Associated Receptor 1 (TAAR1), Interferon Alpha Inducible Protein 27 (IFI27), and Otoferlin (OTOF), suggesting a broad range of biological activities.

Table 2: Summary of Molecular Docking Studies with Peimisine

Protein Target Finding Potential Therapeutic Relevance Source(s)
SRC High binding affinity Modulation of cell growth and inflammation frontiersin.org, worldscientific.com,
ADRB2 High binding affinity Regulation of airway smooth muscle tone frontiersin.org, worldscientific.com,
MMP2 High binding affinity Control of tissue remodeling and fibrosis frontiersin.org, worldscientific.com,
NOS3 High binding affinity Regulation of vascular tone and inflammation frontiersin.org, worldscientific.com,
TAAR1 Strong binding affinity Neuromodulation, potential antidepressant effects
IFI27 Stable binding predicted Antiviral and immunomodulatory responses
OTOF Stable binding predicted Cellular signaling processes

Upregulation/Downregulation of Specific Proteins (e.g., ADRB2, NOS3, SRC, MMP2)

Following computational predictions from molecular docking, in vitro experiments have provided validation of peimisine's effects on protein expression. Studies have demonstrated that peimisine can directly modulate the expression levels of key proteins identified through network pharmacology. worldscientific.comfrontiersin.org

Specifically, experimental results have shown that peimisine significantly upregulates the expression of ADRB2 and NOS3. worldscientific.comfrontiersin.org Conversely, it has been found to downregulate the expression of SRC and MMP2. worldscientific.comfrontiersin.orgcjnmcpu.com This pattern of protein regulation aligns with the compound's observed protective effects against conditions like COPD, where inflammation, airway constriction, and tissue remodeling are key pathological features. worldscientific.comfrontiersin.org

Table 3: Experimentally Verified Regulation of Proteins by Peimisine

Protein Target Effect of Peimisine Associated Biological Process Source(s)
ADRB2 Upregulation Bronchodilation, anti-inflammatory effects frontiersin.org, worldscientific.com,
NOS3 Upregulation Vasodilation, anti-inflammatory signaling frontiersin.org, worldscientific.com,
SRC Downregulation Inhibition of pro-inflammatory signaling and cell proliferation frontiersin.org, worldscientific.com,
MMP2 Downregulation Reduction of tissue degradation and remodeling frontiersin.org, cjnmcpu.com, worldscientific.com,

Structure Activity Relationships Sar and Chemical Modifications

Impact of Glycosylation on Biological Activity and Physicochemical Properties

Glycosylation, the attachment of a sugar unit to a molecule, is a critical process in nature that modifies the properties of secondary metabolites. In the case of Peimisine (B1663649) 3-O-beta-D-glucopyranoside, the addition of a beta-D-glucopyranoside group to the peimisine core has profound effects on its physicochemical characteristics and biological functions.

Enhanced Water Solubility due to Glycosidic Moiety

While direct comparative solubility data is not extensively published, the structural differences between peimisine and its glycoside, particularly in properties that govern solubility, are clear.

The significant increase in hydrogen bond donors and acceptors in the glycoside form directly correlates with its enhanced potential for aqueous solubility.

Influence on Membrane Permeability and Bioavailability in Preclinical Models

The influence of glycosylation on membrane permeability and bioavailability is complex. While enhanced water solubility is beneficial, the increased molecular size and polarity from the glucose unit can hinder passive diffusion across lipid-rich biological membranes, such as the intestinal wall or the blood-brain barrier.

In preclinical models, a compound's ability to be absorbed and distributed to target tissues is paramount. For Peimisine 3-O-beta-D-glucopyranoside, the bulky and hydrophilic sugar moiety would generally be expected to decrease its passive membrane permeability compared to its aglycone, peimisine. This could potentially lead to lower oral bioavailability. However, the possibility of active transport mechanisms involving glucose transporters cannot be ruled out, which could facilitate its uptake. Specific preclinical pharmacokinetic studies comparing the absorption and distribution of peimisine and its glycoside are needed to fully elucidate these effects.

Comparative Analysis with Aglycone (Imperialine/Peimisine) Activities

The structural modification introduced by glycosylation also leads to distinct biological activity profiles when comparing this compound to its aglycone, peimisine. Research indicates that these two compounds have been investigated for different therapeutic effects, suggesting that the glucose moiety plays a key role in target recognition and interaction.

Peimisine itself has been studied for its anti-inflammatory effects. Specifically, it has been shown to have a potential role in mitigating acute lung injury. nih.gov In contrast, this compound has demonstrated a moderate protective effect against rotenone-induced neurotoxicity in PC12 cell lines, suggesting a potential role in neuroprotection. medchemexpress.com This divergence in observed activities underscores the importance of the glycosidic bond in defining the compound's pharmacological profile.

Derivatization Strategies for Analog Synthesis

To improve upon the natural bioactivity of peimisine and explore its therapeutic potential further, researchers have employed derivatization strategies to create novel synthetic analogs. These efforts focus on modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Synthesis of Novel Peimisine Derivatives for Enhanced Bioactivity

A notable example of derivatization involves using peimisine as a starting scaffold to synthesize new compounds with superior biological activity. In one study, 14 new derivatives were synthesized from peimisine to identify more potent agents against acute lung injury. nih.gov The primary strategy involved creating ester and amide derivatives to alter the molecule's properties.

Through screening, a derivative identified as boc-leucine mono peimisine ester monoamide (referred to as compound G) was found to be particularly effective. nih.gov This synthetic analog demonstrated an increased ability to improve cell survival rates and significantly reduce the levels of key inflammatory mediators, including TNF-α, IL-1β, IL-6, and iNOS, in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.gov

Exploration of Structure-Function Relationships of Synthetic Analogues

The study of these synthetic analogues provides valuable insights into the structure-function relationships of the peimisine scaffold. The enhanced activity of the boc-leucine mono peimisine ester monoamide suggests that the addition of this specific amino acid ester group is crucial for its improved anti-inflammatory effects. nih.gov

The mechanism of this enhanced activity was further explored in an in vivo model of acute lung injury. The derivative was found to inhibit the NF-κB signaling pathway, a key regulator of inflammation. nih.gov It achieved this by increasing the content of the inhibitory protein IκB and reducing the content of the p65 protein in lung tissue. nih.gov This detailed analysis highlights how specific chemical modifications to the peimisine core can lead to a more potent and mechanistically defined biological activity, providing a clear path for the design of future therapeutic agents. nih.govnih.gov

Chemical Reactivity and Stability Studies

The chemical behavior of this compound is dictated by the functional groups present in its steroidal alkaloid aglycone, peimisine, and the attached beta-D-glucopyranoside moiety. While specific studies on the reactivity of this particular glycoside are not extensively documented, its chemical properties can be inferred from the known reactions of its constituent parts and related steroidal glycoalkaloids.

Oxidation, Reduction, and Substitution Reactions of the Compound

The structure of this compound offers several sites for chemical modification through oxidation, reduction, and substitution reactions. The primary sites of reactivity include the hydroxyl groups on both the aglycone and the sugar, the tertiary amine in the steroid backbone, and the glycosidic linkage.

Oxidation: The secondary hydroxyl groups on the glucose moiety and the C-3 hydroxyl group of the peimisine core (prior to glycosylation) are susceptible to oxidation to form ketones under appropriate conditions. However, in this compound, the C-3 hydroxyl is protected by the glycosidic bond. The multiple hydroxyl groups on the glucose unit can be oxidized, though this often requires specific catalysts to achieve selectivity. The tertiary amine in the piperidine (B6355638) ring could potentially be oxidized to an N-oxide.

Reduction: The ketone group present in the peimisine structure is a site for reduction to a secondary alcohol. This transformation would alter the stereochemistry and potentially the biological activity of the molecule. Catalytic hydrogenation could also lead to the reduction of any carbon-carbon double bonds if present in the steroidal nucleus, although the core of peimisine is largely saturated.

Substitution: The hydroxyl groups of the glucose moiety are primary sites for substitution reactions, such as esterification or etherification. These modifications can significantly alter the polarity and solubility of the compound. The glycosidic bond itself can be cleaved through hydrolysis, a form of substitution reaction, which can be catalyzed by acids or specific enzymes (glycosidases). nih.govyoutube.comnih.gov In fact, the hydrolysis of the glycosidic bond in steroidal glycoalkaloids is a key metabolic step in vivo. acs.orgcornell.edu Studies on peimisine have shown that derivatives can be synthesized, such as the boc-leucine mono peimisine ester monoamide, indicating that the core structure is amenable to substitution reactions to enhance bioactivity. nih.gov

Reaction Type Potential Site of Reactivity Potential Product(s) General Observations
OxidationHydroxyl groups on the glucose moietyAldehydes, ketones, or carboxylic acidsRequires specific oxidizing agents for selective transformation.
Tertiary amineN-oxideA common reaction for tertiary amines.
ReductionKetone group on the steroid backboneSecondary alcoholCan be achieved with various reducing agents.
Substitution (Hydrolysis)Glycosidic linkagePeimisine (aglycone) and glucoseCan occur under acidic conditions or via enzymatic catalysis. acs.orgcornell.edu
Substitution (Esterification/Etherification)Hydroxyl groups on the glucose moietyEsters or ethers of the glycosideModifies the polarity and solubility of the compound.
Substitution (Derivatization)Core peimisine structureVarious derivatives (e.g., amides)As demonstrated with the synthesis of peimisine derivatives. nih.gov

Influence of Functional Groups on Receptor Binding and Metabolic Stability

The functional groups of this compound play a crucial role in its interaction with biological targets and its metabolic fate.

The presence of the beta-D-glucopyranoside moiety significantly increases the hydrophilicity of the molecule compared to its aglycone, peimisine. This glycosylation is a common feature of naturally occurring steroidal alkaloids and is known to influence their pharmacokinetic properties. nih.gov The sugar unit can affect absorption, distribution, metabolism, and excretion. Generally, glycosylation can reduce the toxicity of the aglycone. nih.gov The type and structure of the carbohydrate side chain are critical for the rate of metabolism of steroidal glycoalkaloids. acs.org For instance, the degradation rate of steroidal glycoalkaloids by intestinal microbiota is highly dependent on the linked carbohydrate side chain. acs.org

The steroidal backbone of peimisine provides the rigid, lipophilic core necessary for interaction with cellular membranes and specific receptors. Peimisine itself is known to be a muscarinic M receptor antagonist and an angiotensin-converting enzyme (ACE) inhibitor. medchemexpress.com The specific stereochemistry of the fused ring system and the spatial orientation of the functional groups are critical for this activity.

The tertiary amine within the piperidine ring is basic and will be protonated at physiological pH. This positive charge can be crucial for electrostatic interactions with negatively charged residues in the binding pockets of target proteins.

The hydroxyl groups on the glucose moiety provide hydrogen bond donor and acceptor sites, which can contribute to the binding affinity and specificity for target receptors. Modifications to these groups would be expected to alter the binding profile.

The metabolic stability of this compound is largely determined by the susceptibility of the glycosidic bond to enzymatic cleavage by glycosidases in the body, for example by the intestinal microbiota. acs.org Once hydrolyzed, the aglycone, peimisine, would then be subject to further metabolic transformations, such as hydroxylation or conjugation.

Functional Group Influence on Receptor Binding Influence on Metabolic Stability
beta-D-glucopyranosideModulates binding affinity and specificity through hydrogen bonding; influences overall molecular shape.Primary site for metabolic cleavage by glycosidases, affecting the half-life of the compound. acs.org Generally increases water solubility, facilitating excretion.
Steroidal BackboneProvides the essential lipophilic scaffold for receptor interaction; determines the overall shape and rigidity of the molecule.The core structure is generally more resistant to metabolism than the glycosidic bond. Can undergo phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation) metabolism.
Tertiary AmineCan form ionic bonds with acidic residues in receptor binding sites, contributing significantly to binding affinity.May be a site for N-oxidation.
Hydroxyl Groups (on glucose)Act as hydrogen bond donors and acceptors, contributing to the specificity and strength of receptor binding.Can be sites for conjugation reactions (e.g., glucuronidation, sulfation) in phase II metabolism.
Ketone GroupActs as a hydrogen bond acceptor, contributing to binding interactions.Can be a site for reduction to a secondary alcohol.

Ecological and Biotechnological Research Perspectives

Distribution and Variation of Compound Content within Fritillaria Species and Tissues

Peimisine (B1663649) 3-O-beta-D-glucopyranoside is a steroidal alkaloid that has been identified and isolated from plants of the Fritillaria genus. medchemexpress.com The distribution and concentration of this compound, along with other related alkaloids, are subject to significant variation among different Fritillaria species and even within the tissues of a single plant. This variability is a critical consideration for both ecological studies and the potential for standardized production.

Research has identified Peimisine 3-O-beta-D-glucopyranoside in various Fritillaria species, including Fritillaria unibracteata. medchemexpress.com The broader chemical group, including its aglycone form, peimisine, is found in several other species utilized in traditional medicine, such as Fritillaria pallidiflora, Fritillaria walujewii, and Fritillaria cirrhosa. mdpi.comnih.gov In F. pallidiflora and F. walujewii, peimisine is present alongside other major alkaloids like imperialine (B1671802) and imperialine-3β-D-glucoside. mdpi.com Similarly, analyses of the total alkaloids from the bulbs of Fritillaria cirrhosa have confirmed the presence of peimisine as one of the nine primary alkaloid components. nih.gov

The alkaloid profile, including the presence of peimisine and its glycosides, can differ based on the geographical distribution and growing elevation of the plant species. mdpi.com Fritillaria species are often categorized into three groups based on the elevation at which they grow (below 1500 m, 1500–2700 m, and 2700–4000 m), which influences their morphological features and the accumulation of specific metabolites in their underground bulbs. mdpi.com

The concentration of key alkaloids often differs between wild-harvested and cultivated Fritillaria plants, a factor with significant implications for quality control and resource management. A study comparing the chemical constituents of wild and cultivated Xinjiang Fritillaria using UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) provided quantitative data on four major alkaloids, including peimisine. researchgate.netresearchgate.net

The analysis revealed that the relative content of peimisine in the examined samples varied between 0.0033% and 0.0437%. researchgate.netresearchgate.net This range highlights the considerable variability in compound concentration. While the study noted that cluster analysis could achieve a rough separation between wild and cultivated varieties based on their chemical profiles, the specific quantitative trends for this compound were part of a complex pattern of variation among the measured alkaloids. researchgate.netresearchgate.net

Table 1: Quantitative Comparison of Major Alkaloids in Wild and Cultivated Xinjiang Fritillaria

AlkaloidRelative Content Range (%)
Peimisine0.0033% - 0.0437%
Sipeimine-3β-d-glucoside0.0013% - 0.1357%
Sipeimine0.0066% - 0.1218%
Yibeinoside A0.0019% - 0.1398%
Data sourced from a UPLC-QTOF-MS analysis of wild and cultivated Xinjiang Fritillaria. researchgate.netresearchgate.net

Within the Fritillaria plant, alkaloids are not uniformly distributed; they tend to accumulate in specific tissues. The primary site of accumulation for this compound and other related steroidal alkaloids is the bulb. mdpi.comnih.gov The bulb acts as a storage organ, and its metabolic activity is central to the synthesis and sequestration of these compounds.

Research has shown that the biosynthetic pathways responsible for producing steroidal alkaloids are distinctly compartmentalized. nih.gov The mevalonate (B85504) (MVA) pathway, a key route for the synthesis of these compounds, is particularly abundant in the bulbs. nih.gov In contrast, the 2-methyl-D-erythritol-4-phosphate (MEP) pathway is more active in the leaves and stems. nih.gov This tissue-specific activity underscores the bulb's role as the principal reservoir of these alkaloids.

Quantitative analysis of the bulbs of Fritillaria cirrhosa further illustrates this concentration. In a study determining the composition of total alkaloids, the content of peimisine was measured to be 36.09 ± 0.07 mg/g. nih.gov This high concentration in the bulb makes it the target for both traditional use and pharmaceutical extraction.

Table 2: Content of Peimisine in the Bulbs of Fritillaria cirrhosa

CompoundContent (mg/g of total alkaloids)
Peimisine36.09 ± 0.07
Data from HPLC-DAD-ELSD analysis of Bulbus Fritillariae Cirrhosae. nih.gov

Potential for Sustainable Bioproduction and Resource Management

The reliance on Fritillaria bulbs, particularly those harvested from the wild, presents significant challenges for sustainability and resource management. Many Fritillaria species, especially those growing at high altitudes (2700–4000 m), have low biomass and are heavily dependent on wild collection, which threatens their populations. mdpi.com This has created an urgent need for alternative, sustainable methods of production.

Cultivation offers a more sustainable approach than wild harvesting. Fritillaria species that grow at lower altitudes can be propagated through their bulbs. mdpi.com However, for high-altitude species, artificial or imitated wild cultivation is being explored as a more effective strategy to balance economic demand with ecological protection. mdpi.com

Biotechnological approaches represent a promising frontier for the sustainable production of this compound and other valuable alkaloids. While the biosynthetic pathways for steroidal alkaloids in Fritillaria are not yet fully understood, ongoing research into the genomics and transcriptomics of these plants is beginning to clarify the mechanisms. mdpi.comnih.gov Understanding the key enzymes and regulatory genes, such as the FuSQS gene, which plays a role in the alkaloid synthesis pathway in F. unibracteata bulbs, is crucial for developing biotechnological production platforms. nih.gov

The integration of asexual tissue culture with bulb reproduction and cultivation is considered a highly promising and effective strategy for the sustainable industrial development of Fritillaria. mdpi.com Such methods could provide a consistent and controlled source of plant material or specific compounds, reducing the pressure on wild populations and ensuring a stable supply for research and potential therapeutic applications.

Future Directions and Emerging Research Avenues

Integrated Omics Approaches (Genomics, Transcriptomics, Metabolomics) for Comprehensive Understanding

A significant hurdle in the study of Peimisine (B1663649) 3-O-beta-D-glucopyranoside and other Fritillaria alkaloids is the incomplete understanding of their biosynthesis and regulatory networks within the plant. mdpi.comresearchgate.net Integrated "omics" approaches offer a powerful toolkit to dissect these complex biological processes.

Transcriptome sequencing has already been employed to identify key genes involved in the biosynthesis of isosteroidal alkaloids in various Fritillaria species. mdpi.comfrontiersin.orgnih.gov These studies have highlighted the involvement of the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways in producing the universal precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov For instance, transcriptomic analyses of Fritillaria roylei suggest that the bulb is the primary site for MVA-mediated isosteroidal alkaloid biosynthesis. nih.gov Similarly, combined transcriptomic and metabolomic analyses in Fritillaria hupehensis and Fritillaria cirrhosa have helped to identify candidate genes and metabolic pathways responsible for the accumulation of these alkaloids. frontiersin.orgnih.govmdpi.com

Future research should focus on applying these integrated omics strategies specifically to Fritillaria species known to produce high yields of Peimisine 3-O-beta-D-glucopyranoside. By correlating gene expression profiles (transcriptomics) with the accumulation of specific metabolites (metabolomics), it will be possible to identify the specific enzymes and transcription factors that regulate the biosynthesis of the peimisine aglycone and its subsequent glycosylation. This knowledge is fundamental for any future efforts in metabolic engineering to enhance the production of this compound.

Advanced Preclinical Models for Mechanistic Studies (e.g., 3D cell cultures, organoids)

To date, the evaluation of the bioactivity of many natural products, including Fritillaria alkaloids, has been predominantly conducted using traditional two-dimensional (2D) cell cultures and animal models. nih.gov While these models have provided valuable initial insights, they often fail to fully recapitulate the complexity of human tissues and diseases.

The use of advanced preclinical models, such as three-dimensional (3D) cell cultures and organoids, presents a significant opportunity to gain a more accurate understanding of the mechanisms of action of this compound. researchgate.net These models better mimic the cell-cell interactions, microenvironment, and physiological gradients of native tissues. For example, studying the effects of this compound on lung cancer organoids could provide more clinically relevant data on its potential anti-cancer efficacy than traditional monolayer cell cultures.

Rational Design of Novel Analogues based on SAR

The structural diversity of naturally occurring Fritillaria alkaloids provides a rich platform for structure-activity relationship (SAR) studies. kib.ac.cnrhhz.net Limited SAR studies on other Fritillaria alkaloids have already demonstrated that small structural modifications can significantly impact their biological activity. nih.govresearchgate.net For example, modifications to the imperialine (B1671802) structure have been shown to alter its anticholinergic effects. nih.gov

A systematic investigation into the SAR of this compound is a critical future direction. This would involve the semi-synthesis or total synthesis of a library of analogues with modifications at key positions, such as the steroidal backbone or the sugar moiety. For instance, altering the stereochemistry, substituting hydroxyl groups, or changing the glycosidic linkage could lead to analogues with enhanced potency, selectivity, or improved pharmacokinetic properties. The insights gained from these SAR studies will be invaluable for the rational design of novel therapeutic agents based on the peimisine scaffold.

Exploration of Additional Molecular Targets and Signaling Pathways

Research into the molecular mechanisms of Fritillaria alkaloids has revealed their ability to modulate a variety of signaling pathways. For example, some alkaloids from Bulbus Fritillariae Cirrhosae have been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of AKT/NF-κB, ERK1/2, and p38 MAPK signaling pathways. nih.gov Additionally, network pharmacology and molecular docking studies have predicted that Fritillaria alkaloids can interact with key targets in pneumonia, such as AKT1, IL-6, and VEGFA, and may influence pathways like the TNF and JAK-STAT signaling pathways. nih.gov Some constituents of Fritillaria cirrhosa are also predicted to deactivate Akt1 in the PI3K-Akt signaling pathway, suggesting anti-cancer potential. researchgate.net

Future investigations should aim to identify the specific molecular targets and signaling pathways modulated by this compound. High-throughput screening assays, affinity chromatography, and computational docking studies could be employed to identify direct binding partners. Subsequent cell-based assays and preclinical studies would then be necessary to validate these targets and elucidate the downstream signaling cascades. This line of inquiry could reveal novel therapeutic applications for this compound.

Development of Biotechnological Platforms for Enhanced Production

The production of this compound is currently reliant on the extraction from wild or cultivated Fritillaria plants. This presents several challenges, including low yields, long growth cycles, and the risk of over-harvesting endangered species. researchgate.netnih.gov Biotechnological approaches offer a sustainable and scalable alternative for the production of this valuable compound. researchgate.net

Plant tissue and cell culture techniques have shown promise for the production of other plant-derived alkaloids. researchgate.netuodiyala.edu.iq The establishment of cell suspension or hairy root cultures of high-yielding Fritillaria species could provide a continuous and controlled source of this compound. Furthermore, the production in these in vitro systems could be enhanced through the use of elicitors, which are molecules that stimulate secondary metabolite production. researchgate.net

Metabolic engineering in microbial hosts, such as Saccharomyces cerevisiae or Escherichia coli, represents another exciting frontier. researchgate.net Once the biosynthetic pathway of this compound has been fully elucidated through omics approaches, the identified genes could be transferred into a microbial chassis for heterologous production. This approach has the potential to enable large-scale, cost-effective, and sustainable production of the compound.

Research Findings on Fritillaria Alkaloids and Their Relevance to this compound

Research AreaKey Findings for Fritillaria AlkaloidsPotential Relevance for this compound
Integrated Omics Transcriptomics and metabolomics have identified key genes (e.g., in MVA and MEP pathways) and transcription factors regulating isosteroidal alkaloid biosynthesis. mdpi.comfrontiersin.orgnih.govnih.govA similar approach can be used to elucidate the specific biosynthetic pathway of this compound.
Molecular Targets Fritillaria alkaloids have been shown to target signaling pathways such as PI3K-Akt, MAPK, and NF-κB. nih.govnih.govresearchgate.netThis compound may also modulate these or other key signaling pathways, warranting investigation.
Structure-Activity Modifications to the steroidal backbone of alkaloids like imperialine can alter their biological activity. nih.govSAR studies on this compound could lead to the design of novel analogues with improved therapeutic properties.
Biotechnological Production Plant cell and tissue cultures, as well as metabolic engineering, are being explored for the sustainable production of plant alkaloids. researchgate.netresearchgate.netThese platforms could be developed to provide a sustainable and scalable source of this compound.

Q & A

Q. What are the validated methods for isolating and purifying Peimisine 3-O-beta-D-glucopyranoside from natural sources?

Answer:

  • Extraction protocols : Use methanol/water (70:30 v/v) or ethanol-based solvents for initial extraction from Fritillaria species, followed by liquid-liquid partitioning with ethyl acetate to remove non-polar impurities .
  • Chromatography : Employ reverse-phase C18 columns with gradient elution (e.g., acetonitrile:water with 0.1% formic acid) for purification. Monitor fractions using UV at 210–280 nm .
  • Validation : Confirm purity (>95%) via HPLC-UV/ELSD and cross-validate with LC-MS (e.g., ESI-MS in positive ion mode) to detect molecular ion peaks at m/z 624.59 (calculated for C₂₉H₃₆O₁₅) .

Q. How is the structure of this compound characterized?

Answer:

  • NMR analysis : Assign protons and carbons using 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR. Key signals include β-D-glucopyranosyl anomeric protons (δ 4.8–5.2 ppm) and spirostane skeleton signals (δ 0.5–2.5 ppm) .
  • Mass spectrometry : Use HRMS (e.g., Q-TOF) to confirm molecular formula (C₂₉H₃₆O₁₅) and fragmentation patterns.
  • X-ray crystallography (if applicable): For absolute configuration determination, co-crystallize with heavy atoms .

Q. What preliminary bioactivity assays are recommended for this compound?

Answer:

  • Anti-inflammatory screening : Use LPS-induced RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Compare potency with dexamethasone .
  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, HepG2) via MTT assay. Include peimisine (aglycone) as a control to assess glycosylation effects .

Advanced Research Questions

Q. How does this compound modulate the Jak-Stat pathway in immune cells?

Answer:

  • Experimental design :
    • Treat colitis mouse models (DSS-induced) with 10–50 mg/kg doses. Assess colonic shortening, histopathology, and cytokine levels (IL-17, IL-10) .
    • Use Western blot to quantify Jak1/2 and Stat1/3 phosphorylation in splenocytes.
  • Mechanistic insight : The glucoside inhibits Jak-Stat signaling by disrupting kinase activation, reducing M1 macrophage polarization, and restoring Th17/Treg balance .

Q. How can contradictory data on the compound’s bioavailability be resolved?

Answer:

  • Pharmacokinetic studies : Compare oral vs. intraperitoneal administration in rodents. Use LC-MS/MS to measure plasma concentrations and identify metabolites.
  • Solubility enhancement : Test β-cyclodextrin complexation or nanoemulsion formulations to improve aqueous solubility (logP ≈ 1.2) .
  • Tissue distribution : Radiolabel the compound (³H or ¹⁴C) to track absorption in gut microbiota-rich environments .

Q. What strategies optimize the chemical synthesis of this compound?

Answer:

  • Glycosylation methods : Use Schmidt’s trichloroacetimidate protocol for β-D-glucose coupling. Protect the 3-OH group of peimisine with TBS before reaction .
  • Stereoselectivity : Employ 6-O-pivaloylated glucosyl donors to enhance β-selectivity (α/β ratio < 1:10) .
  • Catalysis : Screen Lewis acids (e.g., TMSOTf) for improved yields (>60%) and purity .

Methodological Notes

  • Reproducibility : Follow Beilstein guidelines for reporting experimental details (e.g., NMR acquisition parameters, purity thresholds) to ensure replicability .
  • Data contradictions : Use meta-analysis frameworks (e.g., FINER criteria) to evaluate study limitations and refine hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.